molecular formula C21H25N3O3 B4708143 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide

Cat. No. B4708143
M. Wt: 367.4 g/mol
InChI Key: KOQMHFKVNZCXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperazinecarboxamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide involves the binding of the compound to the sigma-2 receptor, which leads to the modulation of various cellular processes. The exact mechanism of action is still not fully understood, but it is believed that this compound may act as an allosteric modulator of the sigma-2 receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. This compound has also been found to modulate the release of neurotransmitters such as dopamine and serotonin, which suggests a potential role in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide in lab experiments is its high affinity for the sigma-2 receptor, which allows for the selective modulation of this protein. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide. One potential area of research is the development of more potent and selective sigma-2 receptor ligands based on the structure of this compound. Another area of research is the investigation of the role of sigma-2 receptors in various cellular processes and the potential therapeutic applications of sigma-2 receptor modulators. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of experiments.
In conclusion, this compound is a compound that has been synthesized and studied for its potential applications in scientific research. It exhibits a high affinity for the sigma-2 receptor and has been found to exhibit various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to new insights into the role of sigma-2 receptors in cellular processes and potential therapeutic applications.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a high affinity for the sigma-2 receptor, which is a protein that is involved in various cellular processes such as apoptosis, cell proliferation, and differentiation. This compound has been used as a tool compound to study the role of sigma-2 receptors in these processes.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16-2-4-17(5-3-16)15-23-8-10-24(11-9-23)21(25)22-18-6-7-19-20(14-18)27-13-12-26-19/h2-7,14H,8-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQMHFKVNZCXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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